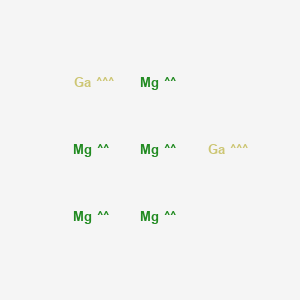

Pentamagnesium digallide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pentamagnesium digallide, also known as magnesium gallide (−V), is a chemical compound in the family of magnesium gallides. It has the chemical formula Mg₅Ga₂ and a molar mass of 260.97 g/mol. This compound is notable for containing gallium in the rare oxidation state of −5. It appears as a white crystalline solid with a density of 3.08 g/cm³ and a melting point of 456°C .

Preparation Methods

Pentamagnesium digallide is synthesized by splat quenching a molten mixture of magnesium and gallium metal, followed by heating the resulting substance to 350°C. The reaction can be represented as: [ 5 \text{Mg} + 2 \text{Ga} \rightarrow \text{Mg}_5\text{Ga}_2 ] This compound is often an unwanted byproduct when magnesium-gallium alloys are exposed to high temperatures .

Chemical Reactions Analysis

Pentamagnesium digallide undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:

Oxidation: Reacts with oxygen to form magnesium oxide and gallium oxide.

Reduction: Can be reduced by hydrogen to form magnesium hydride and gallium hydride.

Substitution: Reacts with halogens to form magnesium halides and gallium halides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Pentamagnesium digallide has several scientific research applications, particularly in the fields of chemistry and materials science. Some of its notable applications include:

Electrochemical Properties: Used in the study of electrochemical properties of magnesium-gallium alloys.

Microstructure Analysis: Helps in understanding the microstructures of magnesium-based alloys.

Material Synthesis: Acts as a precursor in the synthesis of other magnesium-gallium compounds.

Mechanism of Action

The mechanism by which pentamagnesium digallide exerts its effects involves its interaction with other chemical species. The compound’s unique structure allows it to participate in various chemical reactions, influencing the properties of the resulting products. The molecular targets and pathways involved in these reactions are primarily related to the compound’s ability to donate or accept electrons, facilitating oxidation-reduction processes .

Comparison with Similar Compounds

Pentamagnesium digallide can be compared with other similar compounds, such as:

Magnesium Gallide (Mg₂Ga): Another compound in the magnesium-gallium family with different stoichiometry and properties.

Magnesium Indide (Mg₅In₂): Similar structure but contains indium instead of gallium.

Magnesium Stannide (Mg₂Sn): Contains tin and exhibits different chemical behavior.

This compound is unique due to the rare oxidation state of gallium and its specific preparation method .

Properties

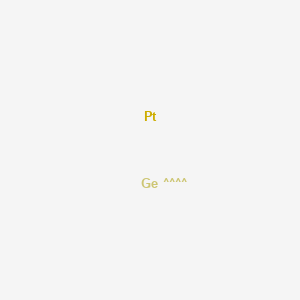

CAS No. |

12064-14-1 |

|---|---|

Molecular Formula |

Ga2Mg5 |

Molecular Weight |

260.97 g/mol |

InChI |

InChI=1S/2Ga.5Mg |

InChI Key |

BHKRUXZCMMTJBB-UHFFFAOYSA-N |

Canonical SMILES |

[Mg].[Mg].[Mg].[Mg].[Mg].[Ga].[Ga] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2,3,4-Tetrachlorobicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14722439.png)

![Bis[2-(2,4-dichlorophenoxy)ethyl] oxalate](/img/structure/B14722461.png)

![[(E)-(4-ethyl-2,5-dioxoimidazolidin-4-yl)methylideneamino]urea](/img/structure/B14722474.png)